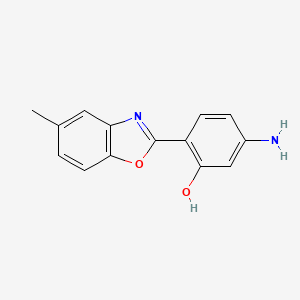

5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol, also known as 5-amino-2-methylbenzoxazole (AMBX), is a synthetic, small-molecule compound that has been studied for its potential applications in the field of medicinal chemistry. AMBX is a heterocyclic aromatic compound, with a molecular formula of C9H8N2O, and a molecular weight of 164.17 g/mol. It is a colorless solid at room temperature, and has a melting point of 91-93°C.

Scientific Research Applications

Synthesis and Photo-Physical Characteristics

Research has been conducted on the synthesis and photophysical properties of derivatives inspired by Excited State Intramolecular Proton Transfer (ESIPT), including compounds related to 5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol. These compounds exhibit single absorption and dual emission characteristics due to their excited state intramolecular proton transfer pathways. The studies highlight their potential in fluorescent applications and their thermal stability up to 200°C (Padalkar et al., 2011).

Fluorescent and Colorimetric pH Probe Development

A benzothiazole-based fluorescent and colorimetric pH probe has been developed, leveraging the photophysical properties of benzothiazole derivatives. This probe is highly water-soluble and can potentially be used for real-time intracellular pH imaging due to its high stability, selectivity, and large Stokes shifts (Diana et al., 2020).

Antimicrobial Activity

Derivatives of 5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising in vitro antibacterial and antifungal activities, indicating their potential as new antimicrobial agents (Padalkar et al., 2016).

Antitumor Activity

Some derivatives exhibit selective antitumor activities, such as inducing cytochrome P450 1A1-catalyzed biotransformation leading to DNA damage in sensitive tumor cells. This mechanism underlines their potential application in cancer therapy (Leong et al., 2004).

DNA Topoisomerase I Inhibition

Benzimidazole derivatives, closely related to 5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol, have been investigated for their ability to inhibit mammalian type I DNA topoisomerases. These findings suggest potential therapeutic applications in treating diseases related to topoisomerase dysfunction (Alpan et al., 2007).

properties

IUPAC Name |

5-amino-2-(5-methyl-1,3-benzoxazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-8-2-5-13-11(6-8)16-14(18-13)10-4-3-9(15)7-12(10)17/h2-7,17H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNHSHBMAPCZGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-methyl-2-furanyl)-2-[[1-oxo-2-(1H-1,2,4-triazol-5-ylthio)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B2962598.png)

![1'-(2-Bromobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2962604.png)

![8-bromo-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2962605.png)

![N-(4-bromophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2962607.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2962609.png)

![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)cyclohexanecarboxamide](/img/structure/B2962614.png)

![1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B2962616.png)

![4-[(Tert-butoxy)methyl]aniline](/img/structure/B2962619.png)